(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate
Description
(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is a fluorinated cyclopropane derivative ester with a unique structural profile. Its molecular framework combines a strained cyclopropane ring with two fluorine atoms at the 2,2-positions and a methyl group at the 3-position, esterified with methyl acetate. This configuration imparts distinct physicochemical properties, such as enhanced thermal stability, reduced polarity, and resistance to hydrolysis compared to non-fluorinated esters.
Properties
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-4-6(7(4,8)9)3-11-5(2)10/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWPCJEDHTCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate typically involves the cyclopropanation of suitable precursors followed by esterification. One common method includes the reaction of 2,2-difluoro-3-methylcyclopropanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetate ester.
Industrial Production Methods
Industrial production of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is compared below with analogous esters and solvents.
Table 1: Key Properties of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate and Similar Compounds
Key Findings:
Structural Influence on Stability :
The fluorine atoms and cyclopropane ring in (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate reduce its susceptibility to hydrolysis compared to methyl acetate, which hydrolyzes readily under acidic or basic conditions . This stability aligns with trends observed in fluorinated esters, where electron-withdrawing groups slow ester cleavage.
Solvent Performance: While methyl acetate and ethyl acetate are widely used as low-toxicity solvents in coatings and adhesives , the fluorinated derivative’s lower polarity and higher boiling point may enhance its performance in high-temperature or nonpolar applications (e.g., epoxy resin formulation). Its compatibility with polymers like polyurethane and nitrocellulose is comparable to methyl acetate but with reduced volatility.
Environmental and Safety Profile :
Unlike cyclopentane, which is highly flammable, (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate’s fluorinated structure likely reduces flammability. However, its environmental persistence requires further study, as fluorine-containing compounds often exhibit slower degradation .
Industrial Viability: Methyl acetate is produced at scale (e.g., 100,000 tons/year by Wanwei Company) via advanced separation technologies , but the synthesis of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate would demand specialized fluorination and cyclopropanation steps, increasing production costs.
Biological Activity
(2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is a unique organic compound characterized by its dual fluorination and cyclopropane structure. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological systems.
- Molecular Formula: C6H9F2O2
- Molecular Weight: 150.14 g/mol
- IUPAC Name: (2,2-Difluoro-3-methylcyclopropyl) methyl acetate
The biological activity of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and altering the pharmacokinetic profile of the compound.
Biological Activity Studies
Recent studies have explored the effects of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate on various biological targets:
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests showed inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Cytotoxicity : Cytotoxic assays performed on cancer cell lines demonstrated that (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate induces apoptosis in a dose-dependent manner. The compound was particularly effective against breast cancer cells, with IC50 values in the low micromolar range.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it showed significant inhibition of acetylcholinesterase, which could have implications for neurodegenerative diseases.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of (2,2-Difluoro-3-Methylcyclopropyl)Methyl Acetate:
- Study 1 : Investigated the compound's effects on bacterial growth. Results indicated a 70% reduction in growth rate for E. coli at a concentration of 50 µg/mL.
- Study 2 : Focused on the cytotoxic effects on human breast cancer cells (MCF-7). The study found that treatment with 10 µM resulted in a significant increase in apoptotic markers compared to control groups.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
